molecular formula C15H13ClO2S B1327060 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid CAS No. 1142202-49-0

2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid

Cat. No. B1327060
M. Wt: 292.8 g/mol
InChI Key: MKYIOSFMRGRTLC-UHFFFAOYSA-N
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Description

2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss various benzoic acid derivatives and their chemical properties, which can provide insights into the potential characteristics of the compound . For instance, the antimicrobial activity of thioureides derived from benzoic acid suggests that the thioester linkage in the compound could confer similar biological properties .

Synthesis Analysis

The synthesis of related compounds involves the functionalization of benzoic acid derivatives. For example, the synthesis of benzo[b]thiophene derivatives is achieved through oxidation and nucleophilic addition reactions . Similarly, the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives involves the use of thiosalicylic acid in the presence of a suitable solvent system . These methods could potentially be adapted for the synthesis of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often characterized by X-ray diffraction, as seen in the crystal structure determination of 2-amino-N'[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide and 2-(2,6-dichlorophenylcarbamoyl)benzoic acid . These studies reveal the planarity of the molecules and the presence of hydrogen bonding, which could also be relevant for the structure of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives towards nucleophiles is an important aspect of their chemistry. For instance, the reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles has been studied . Additionally, the deprotonation of 2-(4-chloro-2-pyridyl)benzoic acid and its derivatives has been shown to be regioselective . These reactions could provide a basis for understanding the reactivity of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from their spectral characterization and crystal structure. For example, the spectral data of 2-amino-N'[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide suggest amide-iminol tautomerism . The crystal structure of related compounds often shows specific conformations and intermolecular interactions . These findings can be extrapolated to predict the properties of 2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

Regioselectivities in Deprotonation :2-(4-chloro-2-pyridyl)benzoic acid and its derivatives, when treated with LTMP in THF, form lithio derivatives regiospecifically. This process is significant for developing compounds with potential anticandidal activity, similar to alkaloids like onychine (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

Influence of Substituent Groups :The study of Hammett and Taft-Ingold relations in heterocyclic compounds like furoic and thiophenecarboxylic acids suggests a proportional relationship between the dissociation constants of the acids and the σ* values of the corresponding groups. This implies that structural modifications in benzoic acid derivatives can significantly influence their chemical behavior (Thije & Janssen, 2010).

Applications in Synthesis of Medicinal Compounds

Synthesis of Clopidogrel Sulfate :An improved synthesis route for Clopidogrel Sulfate involves the use of derivatives of 2-amino-2-(2-chlorophenyl) acetic acid. This method offers advantages like readily available starting materials and suitability for industrialization (Hu, 2012).

Development of Novel Antimicrobial Agents :Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate has been used as a precursor for synthesizing compounds with potent antibacterial and antifungal activities. This indicates the potential of benzoic acid derivatives in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Synthesis of Bioactive Compounds :A series of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives have been synthesized, showcasing significant stereo selectivity and biological activity. These compounds could have potential applications in various therapeutic areas (Chaitramallu, Kesagodu, & Ranjini, 2017).

properties

IUPAC Name

2-[2-(2-chlorophenyl)ethylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-7-3-1-5-11(13)9-10-19-14-8-4-2-6-12(14)15(17)18/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYIOSFMRGRTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCSC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238745
Record name Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid

CAS RN

1142202-49-0
Record name Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[[2-(2-chlorophenyl)ethyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001238745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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